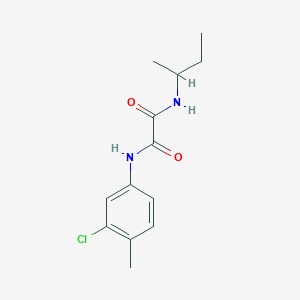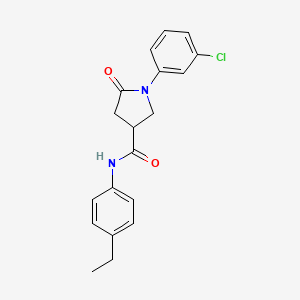![molecular formula C19H19Cl2N3O4 B4103887 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine
Übersicht
Beschreibung
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine, also known as CNP-AC, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine is not fully understood. However, it has been reported that 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and pain. By inhibiting COX-2 activity, 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to possess anti-microbial activity against various bacterial strains. In addition, 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent anti-inflammatory, anti-tumor, and anti-microbial properties. However, there are also some limitations to the use of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine in lab experiments. One of the limitations is that the mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine is not fully understood. In addition, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine. One of the future directions is to investigate the mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine in more detail. This will help to better understand the potential therapeutic applications of the compound. Another future direction is to develop new derivatives of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine with improved potency and selectivity. Finally, it will be important to investigate the safety and toxicity of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine in more detail to determine its potential for use in human clinical trials.
In conclusion, 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine is a promising chemical compound that has been widely used in scientific research. It possesses anti-inflammatory, anti-tumor, and anti-microbial properties and has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine and to develop new derivatives with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine has been widely used in scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine has been used as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-13-11-14(20)5-6-17(13)28-12-18(25)22-7-9-23(10-8-22)19-15(21)3-2-4-16(19)24(26)27/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFLXCANXOQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-N-(2-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4103810.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4103817.png)

![6-amino-3,4-di-4-pyridinyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103853.png)
![4-(6-amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4103854.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4103879.png)


![N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4103915.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![3-(4-ethylphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4103925.png)
![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)